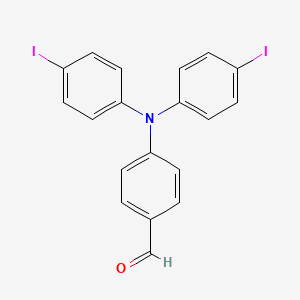![molecular formula C6H12N2 B1400646 6-甲基-3,6-二氮杂双环[3.2.0]庚烷 CAS No. 1300091-93-3](/img/structure/B1400646.png)
6-甲基-3,6-二氮杂双环[3.2.0]庚烷
描述
“6-Methyl-3,6-diazabicyclo[3.2.0]heptane” is a chemical compound with the molecular formula C6H12N2 . It’s a solid substance and its CAS number is 1300091-93-3 .
Molecular Structure Analysis
The molecular structure of “6-Methyl-3,6-diazabicyclo[3.2.0]heptane” includes a total of 21 bonds. There are 9 non-H bonds, 1 four-membered ring, 1 five-membered ring, 1 seven-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of “6-Methyl-3,6-diazabicyclo[3.2.0]heptane” is 112.173 Da . It’s a solid substance and should be stored in an inert atmosphere, under -20°C .科学研究应用
1. 神经元尼古丁型乙酰胆碱受体激动剂
一系列3,6-二氮杂双环[3.2.0]庚烷衍生物已被开发为有效的神经元尼古丁型乙酰胆碱受体(nAChR)配体。这些衍生物,包括6-甲基取代基,显示出对α4beta2 nAChR亚型的结合亲和力和激动剂活性。这些化合物表现出对这一亚型的选择性,表明在神经科学研究和治疗开发中具有潜在应用(Ji et al., 2007)。
2. 新型合成技术
已建立了创新的合成方法,用于6-甲基-3,6-二氮杂双环[3.2.0]庚烷衍生物。这包括对正交保护前体和6-苯基-2,6-二氮杂双环[3.2.0]庚烷的首次合成,实现了对核心结构中氮原子的选择性化学处理。这一进展为创造多样化和复杂的双环结构开辟了新途径(Napolitano et al., 2009)。
3. 桥接式二氮杂双环庚烷的药理特性
对各种桥接式二氮杂双环庚烷的药理特性进行研究,包括3,6-二氮杂双环[3.1.1]庚烷和2,5-二氮杂双环[2.2.1]庚烷环系统,突显了从这些支架衍生的化合物的多样活性。这项研究有助于更深入地了解这些化合物的生物活性和潜在的治疗应用(Murineddu et al., 2012)。
4. 药物化学中的潜力
作为哌嗪异构体的3,6-二氮杂双环[3.1.1]庚烷结构在药物化学中显示出显著潜力。其合成和表征为药物设计和开发提供了宝贵的见解,特别是在为nAChR亚型创造新型配体方面(Walker & Bedore, 2012)。
5. 抗菌剂开发
已探索6-甲基-3,6-二氮杂双环[3.2.0]庚烷衍生物的抗菌活性。作为一种兽医药物开发的丹诺沙星,展示了利用这些化合物创造有效抗菌剂的例子(McGuirk et al., 1992)。
安全和危害
作用机制
Target of Action
The primary targets of the compound 6-Methyl-3,6-diazabicyclo[3.2.0]heptane are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by 6-Methyl-3,6-diazabicyclo[32As research progresses, it is expected that the affected pathways and their downstream effects will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-3,6-diazabicyclo[32These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety .
Result of Action
The molecular and cellular effects of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane’s action are currently unknown. As research progresses, these effects will be elucidated, providing valuable insights into the compound’s potential therapeutic applications .
生化分析
Biochemical Properties
6-Methyl-3,6-diazabicyclo[3.2.0]heptane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with secondary and tertiary amines, which are crucial in various biochemical pathways . The interactions often involve hydrogen bonding and hydrophobic interactions, which can influence the activity of enzymes and proteins. For instance, 6-Methyl-3,6-diazabicyclo[3.2.0]heptane can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions.
Cellular Effects
6-Methyl-3,6-diazabicyclo[3.2.0]heptane has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, 6-Methyl-3,6-diazabicyclo[3.2.0]heptane can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes .
Molecular Mechanism
The molecular mechanism of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins through hydrogen bonds and hydrophobic interactions, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, 6-Methyl-3,6-diazabicyclo[3.2.0]heptane can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Methyl-3,6-diazabicyclo[3.2.0]heptane remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating biochemical pathways and enhancing cellular function. At high doses, 6-Methyl-3,6-diazabicyclo[3.2.0]heptane can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
6-Methyl-3,6-diazabicyclo[3.2.0]heptane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane within cells can influence its activity and function .
Subcellular Localization
6-Methyl-3,6-diazabicyclo[3.2.0]heptane exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit the compound’s interactions with biomolecules, thereby modulating its biochemical effects .
属性
IUPAC Name |
6-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXCQTFLEBVHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol](/img/structure/B1400564.png)





![2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol](/img/structure/B1400571.png)




![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)

